N-[3-(4-{2-[1-methyl-5-(4-phenylphenyl)imidazol-2-ylthio]acetyl}phenyl)propyl] acetamide
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Overview
Description
N-[3-(4-{2-[1-methyl-5-(4-phenylphenyl)imidazol-2-ylthio]acetyl}phenyl)propyl] acetamide is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-{2-[1-methyl-5-(4-phenylphenyl)imidazol-2-ylthio]acetyl}phenyl)propyl] acetamide typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-{2-[1-methyl-5-(4-phenylphenyl)imidazol-2-ylthio]acetyl}phenyl)propyl] acetamide can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[3-(4-{2-[1-methyl-5-(4-phenylphenyl)imidazol-2-ylthio]acetyl}phenyl)propyl] acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[3-(4-{2-[1-methyl-5-(4-phenylphenyl)imidazol-2-ylthio]acetyl}phenyl)propyl] acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
What sets N-[3-(4-{2-[1-methyl-5-(4-phenylphenyl)imidazol-2-ylthio]acetyl}phenyl)propyl] acetamide apart is its specific substitution pattern and the presence of the phenylphenyl group, which can confer unique biological and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C29H29N3O2S |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-[3-[4-[2-[1-methyl-5-(4-phenylphenyl)imidazol-2-yl]sulfanylacetyl]phenyl]propyl]acetamide |
InChI |
InChI=1S/C29H29N3O2S/c1-21(33)30-18-6-7-22-10-12-26(13-11-22)28(34)20-35-29-31-19-27(32(29)2)25-16-14-24(15-17-25)23-8-4-3-5-9-23/h3-5,8-17,19H,6-7,18,20H2,1-2H3,(H,30,33) |
InChI Key |
FQTDHJIWHMBDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC1=CC=C(C=C1)C(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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